Non-Opioid Mechanism: Full Analgesic Efficacy in Opioid Receptor Knockout Mice
Improgan retains full analgesic efficacy in genetically modified mice lacking functional mu (MOR-1), delta (DOR-1), or kappa (KOR-1) opioid receptors, demonstrating its mechanism is completely independent of the primary opioid pathways. In direct head-to-head comparison, morphine analgesia was significantly reduced or abolished in these same knockout models [1].
| Evidence Dimension | Analgesic Efficacy in Opioid Receptor Knockout Mice |
|---|---|
| Target Compound Data | Improgan (30 µg i.c.v.): induced maximal, reversible analgesia in both sexes of all three genotypes (+/+, +/-, -/-) of MOR-1, DOR-1, and KOR-1 mutant mice. |
| Comparator Or Baseline | Morphine: Analgesia was reduced (+/-) or abolished (-/-) in MOR-1 mutant mice; kappa-mediated analgesia (U50,488) was abolished in KOR-1 homozygous (-/-) mice. |
| Quantified Difference | Improgan efficacy was maintained (100% of maximal possible effect), while comparator opioid efficacy was reduced or eliminated in knockout models. |
| Conditions | In vivo, tail immersion nociceptive test in mutant mice lacking mu, delta, or kappa opioid receptors; i.c.v. administration. |
Why This Matters
This data provides definitive proof of a non-opioid mechanism, allowing researchers to dissect opioid-independent pain pathways without the confounding influence of endogenous opioid systems.
- [1] Hough LB, Nalwalk JW, Chen Y, Schuller A, Zhu Y, Zhang J, et al. Improgan, a cimetidine analog, induces morphine-like antinociception in opioid receptor-knockout mice. Brain Res. 2000 Oct 13;880(1-2):102-8. PMID: 11032994. View Source
